molecular formula C15H19BrN2O3 B14028502 tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate

tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate

Cat. No.: B14028502
M. Wt: 355.23 g/mol
InChI Key: NGVJKQXQGQELFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate is a brominated isoindolinone derivative featuring a tert-butyl carbamate group. This compound belongs to a class of carbamate-protected amines widely used in medicinal chemistry and organic synthesis. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses.

Properties

Molecular Formula

C15H19BrN2O3

Molecular Weight

355.23 g/mol

IUPAC Name

tert-butyl N-[(6-bromo-1-oxo-2,3-dihydroisoindol-4-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18(4)8-9-5-10(16)6-11-12(9)7-17-13(11)19/h5-6H,7-8H2,1-4H3,(H,17,19)

InChI Key

NGVJKQXQGQELFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C2CNC(=O)C2=CC(=C1)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The brominated isoindolinone core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Compounds for Comparison

tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate (X13) CAS: 917471-29-5 Molecular Formula: C₁₅H₂₀BrN₃O₃S Molecular Weight: 402.31 g/mol Features: Bromothiophene substituent, tetrahydropyrimidinone core, and tert-butyl carbamate group. Applications: Part of Merck’s Aryl Halide Chemistry Informer Library, used to evaluate synthetic methodologies .

tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate CAS: 914942-88-4 Molecular Formula: C₁₃H₁₈IN₅O₂ Molecular Weight: 403.22 g/mol Features: Iodo-substituted imidazopyridine core with tert-butyl carbamate. Applications: Commercial availability (American Elements) suggests use in drug discovery .

tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (PBY1403190) CAS: 154737-89-0 Molecular Formula: C₁₀H₁₉NO₃ Molecular Weight: 201.26 g/mol Features: Hydroxycyclopentyl group with carbamate protection. Applications: Intermediate in chiral synthesis .

Comparative Analysis

Structural Features and Reactivity

Compound Core Structure Halogen Molecular Weight Key Functional Groups
Target Compound Isoindolinone Br ~380–400* Bromo, oxoisoindolin, carbamate
X13 Tetrahydropyrimidinone Br 402.31 Bromothiophene, carbamate
Imidazopyridine Derivative Imidazo[4,5-c]pyridine I 403.22 Iodo, amino, carbamate
PBY1403190 Cyclopentane None 201.26 Hydroxy, carbamate

*Estimated based on structural analogs.

  • Halogen Reactivity: The bromo group in the target compound and X13 facilitates cross-coupling reactions (e.g., Suzuki). The iodo substituent in the imidazopyridine derivative offers superior leaving-group ability in nucleophilic substitutions but lower stability compared to bromine .
  • Carbamate Stability :

    • All compounds utilize tert-butyl carbamate for amine protection. Deprotection typically requires acidic conditions (e.g., HCl in dioxane), ensuring compatibility with diverse synthetic workflows .

Physicochemical Properties

  • Stability : Bromine’s moderate electronegativity ensures greater stability than iodo analogs, which are prone to light-induced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.